2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H14BrN5O3 and its molecular weight is 428.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmacological Properties
The compound of interest, due to its complex structure, may have relevance in the synthesis of various pharmacologically active molecules. For instance, compounds with similar structural features, such as bromophenyl moieties and pyrrolo[3,4-d]triazole cores, have been explored for their potential anti-inflammatory, analgesic, and antibacterial activities. These compounds, through meticulous synthetic pathways, offer a framework for the development of new therapeutic agents. For example, the preparation of triazolo[1,5-c]pyrimidines has been investigated for potential antiasthma applications, utilizing similar synthetic strategies that might be applicable to our compound of interest (Medwid et al., 1990).
Antimicrobial Activity
The structural analogs of 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide have shown promising antimicrobial properties. For instance, modifications of benzoxazole derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of our compound in contributing to the development of new antibacterial agents, especially when considering the incorporation of bromine atoms which may enhance such activity (Aswathy et al., 2017).
Antimicrobial and Antifungal Evaluation
The exploration of pyrazole-imidazole-triazole hybrids has indicated that these compounds possess significant antimicrobial and antifungal activities. The synthetic approach to create these hybrids, involving click reactions and the careful selection of substituents, provides valuable insights into how our compound could be modified to enhance its biological activities. Specifically, the evaluation against various microbial strains has highlighted the importance of structural features in determining efficacy, which could guide further modifications of this compound for antimicrobial purposes (Punia et al., 2021).
Wirkmechanismus
Target of Action
Triazoles and their derivatives are known to interact with a broad range of biological targets due to their versatile structure . They have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
Triazoles generally interact with their targets through various mechanisms, often involving nucleophilic addition/cyclization processes . This interaction can lead to changes in the target’s function, potentially contributing to the compound’s pharmacological effects .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, pain perception, and neurotransmission .
Result of Action
Given the wide range of biological activities associated with triazoles, the compound could potentially induce a variety of cellular responses, depending on the specific target and biological context .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O3/c19-11-6-8-13(9-7-11)24-17(26)15-16(18(24)27)23(22-21-15)10-14(25)20-12-4-2-1-3-5-12/h1-9,15-16H,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDGVDMXIMBFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.